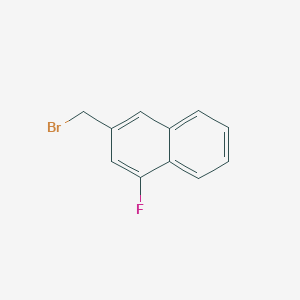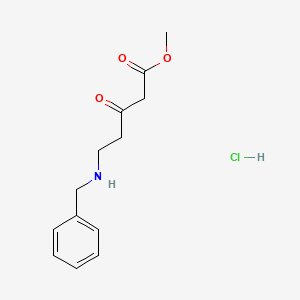
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride: is an organic compound with the molecular formula C13H20ClNO3. It is a hydrochloride salt form of ethyl 3-((4-methoxybenzyl)amino)propanoate, which is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-bromopropanoate and 4-methoxybenzylamine.
Nucleophilic Substitution Reaction: Ethyl 3-bromopropanoate undergoes a nucleophilic substitution reaction with 4-methoxybenzylamine in the presence of a base, such as sodium hydroxide, to form ethyl 3-((4-methoxybenzyl)amino)propanoate.
Hydrochloride Formation: The resulting ethyl 3-((4-methoxybenzyl)amino)propanoate is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used in reactors to carry out the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions: Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents.
Major Products Formed:
Oxidation Products: Corresponding carboxylic acids or aldehydes.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 3-((2-methoxybenzyl)amino)propanoate
- Ethyl 3-((3-ethoxybenzyl)amino)propanoate
- Ethyl 3-((4-pyridinylmethyl)amino)propanoate
Uniqueness:
- Methoxy Group Position: The position of the methoxy group on the benzyl ring can significantly influence the compound’s chemical and biological properties.
- Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
特性
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11;/h4-7,14H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIDNNEFKJCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(1S,2S)-2-Hydroxy-cyclopentyl]-isoindole-1,3-dione](/img/structure/B8184769.png)







